molecular formula C11H9F2N3O2 B150257 Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 217448-86-7

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B150257
M. Wt: 253.2 g/mol
InChI Key: XVEURJOWGBWEPY-UHFFFAOYSA-N
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Patent
US08871945B2

Procedure details

A mixture of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. (50 gms) and a solution of sodium hydroxide (11.76 gms in 100 ml water) were stirred at room temperature contents till it becomes clear. Hydrochloric acid (30 ml ) in DM water (70 ml) was charged to above reaction mass. Adjusted the PH of the reaction till 2-3 by adding the hydrochloric acid solution at 25-30° C. After the completion, reaction mass was filtered and dried the material at 65° C.-70° C. for 15 hours. Yield: 40 gms
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10]([O:12]C)=[O:11])[N:7]=[N:6]1.[OH-].[Na+].Cl>O>[F:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:2]([F:1])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[N:7]=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN2N=NC(=C2)C(=O)OC)C(=CC=C1)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Adjusted the PH of the reaction till 2-3
CUSTOM
Type
CUSTOM
Details
After the completion, reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried the material at 65° C.-70° C. for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
Smiles
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.